2-(2,2-Diphenylethyl)naphthalene
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Overview
Description
2-(2,2-Diphenylethyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives Naphthalene itself is a bicyclic aromatic hydrocarbon composed of two fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenylethyl)naphthalene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with 2,2-diphenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Diphenylethyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions using hydrogen gas and a suitable catalyst can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can introduce functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation, and chlorine gas in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Nitro, sulfonic acid, or halogenated derivatives.
Scientific Research Applications
2-(2,2-Diphenylethyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,2-Diphenylethyl)naphthalene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Diphenylethyl)anthracene: A similar compound with an anthracene core instead of naphthalene.
2-(2,2-Diphenylethyl)benzene: A simpler analog with a benzene core.
2-(2,2-Diphenylethyl)phenanthrene: Another polycyclic aromatic hydrocarbon with a phenanthrene core.
Uniqueness
2-(2,2-Diphenylethyl)naphthalene is unique due to its specific structural features, which confer distinct chemical and physical properties. The presence of the 2,2-diphenylethyl group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
76270-04-7 |
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Molecular Formula |
C24H20 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-(2,2-diphenylethyl)naphthalene |
InChI |
InChI=1S/C24H20/c1-3-10-21(11-4-1)24(22-12-5-2-6-13-22)18-19-15-16-20-9-7-8-14-23(20)17-19/h1-17,24H,18H2 |
InChI Key |
GENJMXIHTCMPOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
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